molecular formula C20H16O B11845962 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- CAS No. 136189-59-8

2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-

Cat. No.: B11845962
CAS No.: 136189-59-8
M. Wt: 272.3 g/mol
InChI Key: OPFFKKKMVJMJOR-UHFFFAOYSA-N
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Description

2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methyl and a phenyl group attached to the chromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE typically involves multi-component reactions. One common method is the one-pot synthesis, which involves the reaction of aldehydes, malononitrile, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired chromene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen based on their efficiency and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its dihydro form.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl. These compounds have been evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives synthesized from naphtho[2,1-b]furan exhibited promising antimicrobial effects, suggesting that similar derivatives of 2H-Naphtho[1,2-b]pyran may possess comparable activities .

Anti-inflammatory and Analgesic Properties
Compounds derived from naphthalene structures have been reported to possess anti-inflammatory and analgesic properties. This is particularly relevant in the development of new therapeutic agents for treating inflammatory diseases. The integration of naphthalene moieties with pyrazoline has shown enhanced biological activity, indicating that 2H-Naphtho[1,2-b]pyran could be a valuable scaffold for developing new anti-inflammatory drugs .

Anticancer Potential
The potential anticancer properties of naphthalene derivatives are under investigation. Some studies suggest that certain derivatives can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. The structural characteristics of 2H-Naphtho[1,2-b]pyran may contribute to this bioactivity, warranting further research into its efficacy as an anticancer agent .

Materials Science Applications

Fluorescent Dyes
Naphthalene derivatives are utilized in the production of fluorescent dyes due to their ability to absorb and emit light at specific wavelengths. The incorporation of the 2H-Naphtho[1,2-b]pyran structure can enhance the photophysical properties of these dyes, making them suitable for applications in imaging and sensing technologies .

Polymer Modifications
The compound can also serve as an intermediate in the synthesis of heat-resistant polyesters or modifications of existing polymer systems. Its unique chemical structure allows for the development of materials with improved thermal stability and mechanical properties .

Synthesis and Case Studies

The synthesis of 2H-Naphtho[1,2-b]pyran derivatives typically involves multi-step reactions that integrate various heterocyclic components. For example:

  • Synthesis Methodology : The reaction pathways often include condensation reactions with hydrazines or other nucleophiles to form pyrazoline derivatives, which can then be transformed into naphtho[1,2-b]pyran structures. The resulting compounds are characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm their structures .

Case Study: Synthesis and Biological Evaluation

A notable study synthesized several derivatives from naphthyl compounds and evaluated their biological activities. The synthesized compounds demonstrated significant antimicrobial activity against both bacteria and fungi. This research underscores the potential for developing new therapeutic agents based on the naphthalene framework .

Mechanism of Action

The biological activity of 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE is attributed to its ability to interact with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, its anticancer activity is linked to the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2-METHYL-2-PHENYL-2H-BENZO[H]CHROMENE stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the methyl and phenyl groups enhances its lipophilicity and ability to interact with biological targets .

Biological Activity

2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-, is a compound that has garnered attention for its diverse biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- is C15H12C_{15}H_{12} with a molecular weight of approximately 204.26 g/mol. The compound features a naphthopyran structure, which is known for its photochemical properties and potential as a bioactive agent.

PropertyValue
Molecular FormulaC15H12
Molecular Weight204.26 g/mol
IUPAC Name2-methyl-2-phenyl-2H-naphtho[1,2-b]pyran

The biological activity of 2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl- can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Effects : Preliminary investigations suggest that it possesses antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have demonstrated the efficacy of 2H-Naphtho[1,2-b]pyran derivatives in inhibiting tumor growth. For example:

  • A study conducted on human breast cancer cell lines (MCF7) showed that the compound exhibited cytotoxic effects with an IC50 value in the range of micromolar concentrations (0.23 < IC50 < 0.3 μM) .

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound displayed a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.

Antimicrobial Activity

Research has also focused on the antimicrobial properties:

  • In vitro studies revealed that the compound showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations .

Case Study 1: Anticancer Activity in MCF7 Cells

A detailed investigation into the anticancer properties involved treating MCF7 cells with varying concentrations of 2H-Naphtho[1,2-b]pyran. The results indicated:

  • Cytotoxicity : Significant reduction in cell viability at higher concentrations.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antioxidant Efficacy

In a comparative study assessing the antioxidant activity against standard antioxidants like ascorbic acid:

  • Results : The compound demonstrated comparable scavenging activity, suggesting its potential application in formulations aimed at reducing oxidative damage.

Properties

CAS No.

136189-59-8

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2-methyl-2-phenylbenzo[h]chromene

InChI

InChI=1S/C20H16O/c1-20(17-8-3-2-4-9-17)14-13-16-12-11-15-7-5-6-10-18(15)19(16)21-20/h2-14H,1H3

InChI Key

OPFFKKKMVJMJOR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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